molecular formula C21H27ClN2O4S B4721557 N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide

Cat. No. B4721557
M. Wt: 439.0 g/mol
InChI Key: BJEMYTSKKNGCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide is a chemical compound that belongs to the class of sulfonylureas. It is commonly known as sulfonylurea herbicide and is widely used in agricultural practices to control weed growth. This chemical compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS) in plants. This enzyme is essential for the biosynthesis of branched-chain amino acids, which are necessary for plant growth. Inhibition of AHAS leads to the accumulation of toxic intermediates, ultimately leading to plant death.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide has various biochemical and physiological effects on plants. It has been shown to inhibit the growth of weeds by affecting their metabolic pathways. It also affects the photosynthetic process in plants, leading to reduced chlorophyll content and ultimately plant death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide in lab experiments is its specificity towards AHAS. This allows for the selective inhibition of this enzyme, leading to a better understanding of its role in plant growth. However, one of the limitations of using this compound is its potential toxicity towards non-target organisms, including humans.

Future Directions

There are various future directions for the use of N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide in scientific research. One possible direction is the development of new herbicides and pesticides based on this compound. Another direction is the study of its potential applications in the treatment of various diseases, including cancer.
Conclusion:
In conclusion, N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards AHAS makes it a valuable tool compound for studying the physiological and biochemical effects of sulfonylurea herbicides on plants. However, its potential toxicity towards non-target organisms should be taken into consideration when using it in lab experiments.

Scientific Research Applications

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide has various applications in scientific research. It is widely used as a tool compound for studying the physiological and biochemical effects of sulfonylurea herbicides on plants. It has also been used in the development of new herbicides and pesticides.

properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O4S/c1-15-14-16(22)7-12-19(15)28-13-5-6-20(25)23-17-8-10-18(11-9-17)29(26,27)24-21(2,3)4/h7-12,14,24H,5-6,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEMYTSKKNGCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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